11-Fold Higher Affinity for α1A- vs. α1B-Adrenoceptors Underpins Uroselectivity
Tamsulosin demonstrates quantifiable, high-affinity binding with a significant degree of selectivity for the α1A-adrenoceptor subtype over the α1B- and α1D-subtypes. In a direct in vitro binding assay using human recombinant receptors, tamsulosin displayed a pK(i) value of 10.38 at α1A-AR, which corresponds to an 11-fold higher affinity than at α1B-AR (pK(i) 9.33) and a 3.4-fold higher affinity than at α1D-AR (pK(i) 9.85) [1]. Furthermore, the affinity of tamsulosin for the α1A-AR was 5-fold higher than silodosin and 280-fold higher than alfuzosin in the same study [1]. A separate review of pharmacodynamic data confirms that tamsulosin, unlike silodosin, is not a highly selective α1A-AR antagonist, with silodosin exhibiting selectivity ratios (Ki) of 25.3 and 50.2 for the α1D- and α1B-AR, respectively [2]. This intermediate selectivity profile is a key differentiating factor.
| Evidence Dimension | Binding Affinity (pK(i)) and Selectivity Ratio |
|---|---|
| Target Compound Data | pK(i) at α1A-AR: 10.38; pK(i) at α1B-AR: 9.33; Ratio (α1A/α1B): 11.0 |
| Comparator Or Baseline | Silodosin: pK(i) at α1A-AR ~9.7; Ratio (α1A/α1B) ~50.2; Alfuzosin: Affinity for α1A-AR is 280-fold lower than tamsulosin. |
| Quantified Difference | Tamsulosin α1A/α1B ratio is 11.0; Silodosin ratio is 50.2. Tamsulosin α1A affinity is 5-fold higher than silodosin and 280-fold higher than alfuzosin. |
| Conditions | In vitro competition binding assay with [(3)H]prazosin using membranes from cells expressing human recombinant α1A-, α1B-, and α1D-adrenoceptors [1]. |
Why This Matters
This quantifiable difference in subtype selectivity correlates directly with a reduced risk of vasodilatory adverse events, as α1B-receptors are predominantly located in vascular smooth muscle.
- [1] Sato S, Hatanaka T, Yuyama H, Ukai M, Noguchi Y, Ohtake A, et al. Tamsulosin potently and selectively antagonizes human recombinant alpha(1A/1D)-adrenoceptors: slow dissociation from the alpha(1A)-adrenoceptor may account for selectivity for alpha(1A)-adrenoceptor over alpha(1B)-adrenoceptor subtype. Biol Pharm Bull. 2012;35(1):72-7. View Source
- [2] Quaresma BMCS, Pimenta AR, da Silva ACS, Pupo AS, Romeiro LAS, Silva CLM, Noël F. Revisiting the Pharmacodynamic Uroselectivity of α1-Adrenergic Receptor Antagonists. J Pharmacol Exp Ther. 2019 Oct;371(1):106-112. View Source
